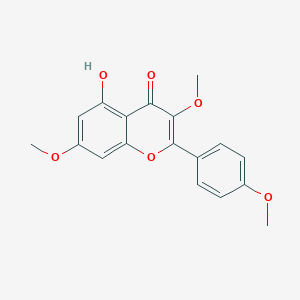

Kaempferol 3,7,4'-trimethyl ether

Vue d'ensemble

Description

L’éther triméthylique de kaempférol 3,7,4’ est un aglycone de flavonol isolé des feuilles de Siparuna gigantotepala. Il est connu pour son activité antioxydante et est un dérivé du kaempférol, un flavonoïde bien étudié présent dans diverses plantes . Le composé a une formule moléculaire de C18H16O6 et un poids moléculaire de 328,32 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’éther triméthylique de kaempférol 3,7,4’ est généralement synthétisé par méthylation du kaempférol. Le procédé implique la réaction du kaempférol avec du méthanol en présence d’un catalyseur, souvent dans des conditions chauffées . La réaction peut être représentée comme suit :

Kaempferol+3CH3OH→Kaempferol 3,7,4’-trimethyl ether+3H2O

Méthodes de production industrielle

La production industrielle de l’éther triméthylique de kaempférol 3,7,4’ suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs industriels et de conditions réactionnelles optimisées afin de garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques de cristallisation ou de chromatographie {_svg_5}.

Analyse Des Réactions Chimiques

Types de réactions

L’éther triméthylique de kaempférol 3,7,4’ subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les bases sont utilisés pour les réactions de substitution.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des quinones, des dérivés dihydro et divers flavonols substitués .

Applications de la recherche scientifique

L’éther triméthylique de kaempférol 3,7,4’ a une large gamme d’applications en recherche scientifique :

Applications De Recherche Scientifique

Antioxidant Activity

Kaempferol 3,7,4'-trimethyl ether exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

- DPPH Assay Results : In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl), the compound demonstrated significant free radical scavenging activity, indicating its potential as a natural antioxidant .

Anti-Cancer Properties

Research highlights the compound's role in cancer prevention and treatment. Kaempferol derivatives have been shown to influence multiple cellular pathways involved in cancer progression.

- Mechanisms of Action : The compound modulates cell signaling pathways related to apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Clinical Studies : Various studies have indicated that kaempferol can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Nutritional Applications

Kaempferol is present in many plant-based foods and is considered a valuable dietary component. Its inclusion in diets may confer health benefits due to its bioactive properties.

Dietary Sources

| Food Source | Kaempferol Content (mg/100g) |

|---|---|

| Kale | 25 |

| Spinach | 23 |

| Broccoli | 15 |

| Beans | 10 |

| Grapes | 8 |

Case Studies

- Study on Antioxidant Activity :

- Cancer Research :

- Anti-Inflammatory Effects :

Mécanisme D'action

L’éther triméthylique de kaempférol 3,7,4’ exerce ses effets principalement par ses propriétés antioxydantes et anti-inflammatoires. Il piège les radicaux libres, empêchant ainsi les dommages à l’ADN et inhibant la prolifération des cellules cancéreuses . Le composé module également diverses voies de signalisation, notamment la voie Nrf2, qui régule l’expression des protéines antioxydantes .

Comparaison Avec Des Composés Similaires

Composés similaires

Kaempférol : Le composé parent, connu pour sa large gamme d’activités biologiques.

Quercétine : Un autre flavonol possédant des propriétés antioxydantes similaires.

Myricétine : Un flavonoïde avec des groupes hydroxyles supplémentaires, augmentant sa capacité antioxydante.

Unicité

L’éther triméthylique de kaempférol 3,7,4’ est unique en raison de son schéma de méthylation spécifique, qui améliore sa stabilité et sa biodisponibilité par rapport à son composé parent, le kaempférol . Cela le rend particulièrement utile dans les applications nécessitant une activité antioxydante prolongée.

Activité Biologique

Kaempferol 3,7,4'-trimethyl ether (K3,7,4'-TME) is a flavonoid derivative that exhibits a range of biological activities. This article explores its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Kaempferol

Kaempferol is a naturally occurring flavonol found in various plants, including broccoli, kale, and tea. It is known for its antioxidant, anti-inflammatory, and anticancer properties. The trimethyl ether derivative enhances its bioactivity and solubility in biological systems.

K3,7,4'-TME exerts its biological effects through various mechanisms:

- Antioxidant Activity : K3,7,4'-TME scavenges free radicals, reducing oxidative stress and protecting cells from damage.

- Anticancer Effects : It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK. K3,7,4'-TME inhibits cell proliferation and migration in various cancer types.

- Anti-inflammatory Properties : The compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Research indicates that K3,7,4'-TME has significant anticancer effects. For example:

- Breast Cancer : K3,7,4'-TME inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the upregulation of p21 and downregulation of cyclin D1 .

- Colon Cancer : In HT-29 colon cancer cells, K3,7,4'-TME induced apoptosis via caspase activation and inhibited cell migration .

Antimicrobial Properties

K3,7,4'-TME exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies show that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against Candida species .

Antioxidant Capacity

The antioxidant capacity of K3,7,4'-TME has been evaluated using DPPH and ABTS assays. It exhibited a significant ability to scavenge free radicals compared to standard antioxidants such as ascorbic acid .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells; inhibits cell migration. |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; antifungal against Candida spp. |

| Antioxidant Activity | High radical scavenging ability; comparable to ascorbic acid. |

Case Studies

- Breast Cancer Model : A study on MCF-7 cells demonstrated that treatment with K3,7,4'-TME led to a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. The mechanism involved increased expression of p21 and decreased levels of cyclin D1 .

- Colon Cancer Model : In HT-29 cells treated with 30 µM K3,7,4'-TME for 24 hours showed significant apoptosis with increased caspase-3 activity by 40% compared to control groups .

Propriétés

IUPAC Name |

5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)17-18(23-3)16(20)15-13(19)8-12(22-2)9-14(15)24-17/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQWAMGRHJQANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165752 | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-34-7 | |

| Record name | 5-Hydroxy-3,7,4′-trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol trimethylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol trimethylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of Kaempferol 3,7,4'-trimethyl ether?

A1: this compound has been identified in various plant species. Some notable examples include:

- Siparuna gigantotepala: This plant, found in [], yielded this compound alongside other flavonoids during phytochemical investigations.

- Ballota saxatilis subsp. saxatilis: This subspecies contains this compound as one of its flavone aglycones. []

- Terminalia catappa L.: This plant, commonly known as the Indian almond, has been found to contain this compound in its leaves. []

Q2: What methods are used to identify and quantify this compound in plant extracts?

A2: Researchers utilize a combination of techniques to characterize and quantify this compound:

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate this compound from other compounds in plant extracts. [, ]

- Spectroscopic Identification: The identity of this compound is confirmed through spectroscopic analyses, including:

- Comparison with Standards: The identity of this compound is further confirmed by comparing its chromatographic and spectroscopic data with known standards. []

Q3: Are there any studies investigating the potential anti-inflammatory properties of compounds structurally similar to this compound?

A4: Yes, studies on Boesenbergia longiflora, a plant rich in flavonoids and diarylheptanoids, have shown promising anti-inflammatory properties. [] While this compound itself was not the most potent compound in this context, it exhibited moderate inhibitory activity against nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. [] This finding suggests that further exploration of this compound and its structural analogs in the context of inflammation is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.